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Abstract
NP213, also known as Novexatin®, is a synthetic cyclic antimicrobial peptide composed of

seven L-arginine residues (Cyclo(Arg)₇).[1][2] It has demonstrated potent antifungal activity,

targeting the fungal cytoplasmic membrane, and is a promising candidate for the treatment of

onychomycosis.[3][4][5] This document provides a detailed protocol for the solid-phase peptide

synthesis (SPPS) of NP213 using Fmoc/tBu chemistry, on-resin cyclization, and subsequent

purification. The protocol is intended for researchers with a working knowledge of peptide

synthesis.

Introduction to Solid-Phase Peptide Synthesis
(SPPS)
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the cornerstone of modern

peptide synthesis.[6] The process involves the stepwise addition of amino acids to a growing

peptide chain that is covalently attached to an insoluble solid support (resin).[6] The use of a

solid support simplifies the purification process, as excess reagents and by-products can be

removed by simple filtration and washing. The most widely used strategy, and the one detailed

here, is the Fmoc/tBu approach. This method utilizes the base-labile

Fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amine of the amino acids

and acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains.[7]
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Synthesis Strategy for NP213
The synthesis of the cyclic heptapeptide NP213 presents two primary challenges: the repetitive

coupling of the bulky and hydrophilic amino acid arginine, and the final cyclization step. This

protocol employs the following strategies to address these challenges:

Fmoc/tBu Chemistry: This standard approach allows for the efficient synthesis of the linear

peptide precursor.

Pbf Protecting Group for Arginine: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl

(Pbf) group is the preferred side-chain protection for arginine in Fmoc-SPPS due to its high

stability during synthesis and its efficient removal with trifluoroacetic acid (TFA).[8][9]

On-Resin Cyclization: Performing the head-to-tail cyclization while the peptide is still

attached to the solid support can improve cyclization efficiency by minimizing intermolecular

side reactions and simplifying the purification of the final cyclic peptide.[7][10]

Experimental Protocol: Solid-Phase Synthesis of
NP213
This protocol describes the manual synthesis of NP213 on a 0.1 mmol scale. The procedure

can be adapted for automated peptide synthesizers.

Resin Selection and Preparation
A pre-loaded Fmoc-Arg(Pbf)-Wang resin is recommended to simplify the initial loading step. If

starting with an unloaded Wang resin, the first Fmoc-Arg(Pbf)-OH must be attached using a

standard esterification protocol.

Resin Swelling:

Place 0.1 mmol of Fmoc-Arg(Pbf)-Wang resin in a reaction vessel.

Add dimethylformamide (DMF) to swell the resin for at least 30 minutes.

Drain the DMF.
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Amino Acid Coupling Cycles (6 cycles)
Repeat the following steps for the addition of each of the subsequent six Fmoc-Arg(Pbf)-OH

residues.

Fmoc Deprotection:

Add 20% piperidine in DMF to the resin.

Agitate for 5 minutes.

Drain the solution.

Add a fresh solution of 20% piperidine in DMF.

Agitate for 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Amino Acid Activation and Coupling:

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.)

in DMF.

Add DIPEA (8 eq.) to the activation mixture and agitate for 2 minutes.

Add the activated amino acid solution to the resin.

Agitate for 2 hours at room temperature.

To ensure complete coupling, a second coupling step is recommended for arginine-rich

sequences.

Drain the coupling solution and wash the resin with DMF (3 x 1 min).

Kaiser Test:

Perform a Kaiser test to confirm the completion of the coupling reaction (absence of

primary amines). If the test is positive, repeat the coupling step.
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N-Terminal Fmoc Deprotection
After the final coupling cycle, remove the N-terminal Fmoc group using the deprotection

procedure described in step 2.1.

On-Resin Cyclization
Wash the resin: Wash the deprotected linear peptidyl-resin thoroughly with DMF (5 x 1 min)

and then with dichloromethane (DCM) (3 x 1 min).

Cyclization Reaction:

Swell the resin in a minimal amount of DMF.

Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.

Agitate the reaction mixture for 4-6 hours at room temperature.

Monitor the cyclization by taking small resin samples and performing a cleavage and LC-

MS analysis.

Wash the resin: Once the cyclization is complete, wash the resin with DMF (5 x 1 min) and

DCM (5 x 1 min) and dry it under vacuum.

Cleavage and Side-Chain Deprotection
Caution: This step should be performed in a well-ventilated fume hood.

Prepare the Cleavage Cocktail: Prepare a fresh cleavage cocktail of Trifluoroacetic acid

(TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

Cleavage Reaction:

Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of resin).

Agitate the mixture for 3-4 hours at room temperature.

Peptide Precipitation:
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Filter the resin and collect the TFA solution containing the cleaved peptide.

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold

excess).

Centrifuge the mixture to pellet the peptide.

Decant the ether and wash the peptide pellet with cold ether two more times.

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis
Purification:

Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)

using a C18 column.

A typical gradient is 5-35% acetonitrile in water (both containing 0.1% TFA) over 30

minutes.

Analysis:

Confirm the purity and identity of the final product by analytical RP-HPLC and mass

spectrometry (e.g., ESI-MS).

The expected monoisotopic mass for [M+H]⁺ of NP213 (C₄₂H₈₅N₂₈O₇⁺) is approximately

1093.7 g/mol .

Lyophilization:

Lyophilize the pure HPLC fractions to obtain the final peptide as a white fluffy powder (TFA

salt).

Data Presentation
Table 1: Reagents for NP213 Synthesis (0.1 mmol scale)
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Reagent
Molecular
Weight ( g/mol
)

Equivalents
(per coupling)

Amount (per
coupling)

Total Amount
(for 6
couplings)

Fmoc-Arg(Pbf)-

OH
648.78 4 259.5 mg 1.56 g

HBTU 379.25 3.9 147.9 mg 887.4 mg

HOBt 135.12 4 54.0 mg 324.0 mg

DIPEA 129.25 8 139 µL 834 µL

PyBOP (for

cyclization)
520.40 3 156.1 mg 156.1 mg

DIPEA (for

cyclization)
129.25 6 104 µL 104 µL

Table 2: Solvents and Solutions

Solution Composition Volume (per step)

Swelling Solvent DMF ~10 mL

Deprotection Solution 20% Piperidine in DMF ~10 mL

Wash Solvent DMF ~10 mL

Cleavage Cocktail TFA/TIS/Water (95:2.5:2.5) ~10 mL

Precipitation Solvent Cold Diethyl Ether ~100 mL

Visualization of the SPPS Workflow for NP213
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Caption: Workflow for the solid-phase synthesis of NP213.

Signaling Pathway of NP213
NP213 is known to exert its antifungal effect by targeting and disrupting the fungal cytoplasmic

membrane.[3][4] This leads to membrane permeabilization and subsequent cell death.
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Caption: Proposed mechanism of action of NP213.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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